8-hexyl-7-{[3-(trifluoromethyl)benzyl]oxy}-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
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Overview
Description
8-HEXYL-7-{[3-(TRIFLUOROMETHYL)PHENYL]METHOXY}-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE is a synthetic organic compound belonging to the class of chromenone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-HEXYL-7-{[3-(TRIFLUOROMETHYL)PHENYL]METHOXY}-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE typically involves multi-step organic reactionsThe reaction conditions often require the use of anhydrous solvents and catalysts such as potassium carbonate at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Green chemistry principles, such as the use of environmentally benign solvents and catalysts, are also considered to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
8-HEXYL-7-{[3-(TRIFLUOROMETHYL)PHENYL]METHOXY}-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
8-HEXYL-7-{[3-(TRIFLUOROMETHYL)PHENYL]METHOXY}-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-HEXYL-7-{[3-(TRIFLUOROMETHYL)PHENYL]METHOXY}-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Coumarin Derivatives: Similar in structure and biological activity.
Chromenone Derivatives: Structurally related compounds with diverse biological activities.
Uniqueness
8-HEXYL-7-{[3-(TRIFLUOROMETHYL)PHENYL]METHOXY}-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE is unique due to the presence of the trifluoromethylphenyl group, which imparts distinct chemical and biological properties. This structural feature enhances its stability, lipophilicity, and potential bioactivity compared to other similar compounds .
Properties
Molecular Formula |
C26H27F3O3 |
---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
8-hexyl-7-[[3-(trifluoromethyl)phenyl]methoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
InChI |
InChI=1S/C26H27F3O3/c1-2-3-4-5-9-18-14-22-20-11-7-12-21(20)25(30)32-24(22)15-23(18)31-16-17-8-6-10-19(13-17)26(27,28)29/h6,8,10,13-15H,2-5,7,9,11-12,16H2,1H3 |
InChI Key |
TXVLLTWLRJAREV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC2=C(C=C1OCC3=CC(=CC=C3)C(F)(F)F)OC(=O)C4=C2CCC4 |
Origin of Product |
United States |
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